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molecular formula C8H14O3 B1306622 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 52916-16-2

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1306622
M. Wt: 158.19 g/mol
InChI Key: GRROPKFZKZZTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901314B2

Procedure details

To a solution of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (530 mg, 3.35 mmol) in 10 mL of DCM at 0° C. was added 1 drop of DMF followed by oxalyl chloride (0.33 mL, 3.69 mmol) and the reaction stirred at RT for 3 hrs. The reaction was then concentrated and used with out further purification.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([C:8](O)=[O:9])[CH2:5][CH2:4][O:3]1.C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([C:8]([Cl:15])=[O:9])[CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
CC1(OCCC(C1)C(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
CUSTOM
Type
CUSTOM
Details
used with out further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(OCCC(C1)C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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